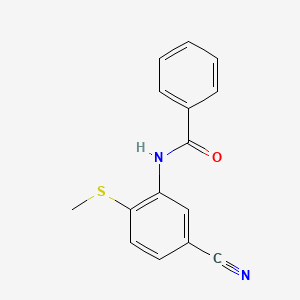
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.33 g/mol . This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a benzenecarboxamide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Analyse Des Réactions Chimiques
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Applications De Recherche Scientifique
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The benzenecarboxamide moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide can be compared with similar compounds such as:
N-(5-Cyano-2-(methylsulfanyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzenecarboxamide group, leading to different chemical and biological properties.
N-(5-Cyano-2-(methylsulfanyl)phenyl)thiourea: This compound contains a thiourea group, which imparts different reactivity and potential biological activities.
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzamide: This compound has a benzamide group, which can affect its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-8-7-11(10-16)9-13(14)17-15(18)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDGEICJHEPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)
![N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2981795.png)

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)





![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)
